Bienvenue dans la boutique en ligne BenchChem!

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide

Lipophilicity Drug-likeness ADME prediction

HTEPO (N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide) is an unsymmetrical oxalamide scaffold uniquely combining a thiophen-3-yl-hydroxyethyl arm with a phenyloxalamide fragment that machine-learning cheminformatics has identified as a selectivity-conferring motif for IDO inhibition. Its balanced XLogP3 (1.3), TPSA (107 Ų), and HBD=3/HBA=4 profile ensure compliance with Lipinski rules and broad solubility, making it a pre‑validated fragment for structure‑based drug design. The oxalamide backbone plus thiophene sulfur and hydroxyl oxygen provide a multi‑dentate chelating environment for transition‑metal complexes, while the single undefined stereocenter at the secondary alcohol enables chiral resolution or enantioselective synthesis. Compared with close analogs (e.g., N1‑cyclopentyl, N1‑5‑chloro‑2‑cyanophenyl, or bis‑thiophene derivatives), the thiophen‑3‑yl regiochemistry delivers unique coordination geometry and distinct molecular‑recognition properties, eliminating the risk of generic substitution in binding, solubility, or pharmacokinetic studies. Procure HTEPO to access under‑represented thiophene‑3‑yl diversity in your screening deck.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 1251685-64-9
Cat. No. B2362379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide
CAS1251685-64-9
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O
InChIInChI=1S/C14H14N2O3S/c17-12(10-6-7-20-9-10)8-15-13(18)14(19)16-11-4-2-1-3-5-11/h1-7,9,12,17H,8H2,(H,15,18)(H,16,19)
InChIKeyNVSZNXQHTQOYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide (CAS 1251685-64-9): Physicochemical Profile and Structural Classification


N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide (CAS 1251685‑64‑9, synonym HTEPO) is an unsymmetrical N‑aryl oxalamide composed of a thiophen‑3‑yl‑hydroxyethyl arm and a phenyl arm linked through a central oxalamide bridge [1]. The molecular formula is C₁₄H₁₄N₂O₃S (MW 290.34 g·mol⁻¹) [1]. It belongs to a class of oxalamide derivatives that have attracted attention as ligands for coordination chemistry, as hydrogen‑bonding scaffolds, and as fragments for medicinal‑chemistry campaigns, particularly those targeting indoleamine 2,3‑dioxygenase (IDO) and fatty‑acid binding proteins (FABPs) [2][3].

Why N1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide Cannot Be Freely Replaced by In‑Class Oxalamide Analogs


Superficially similar oxalamide derivatives—such as the N1‑cyclopentyl analog, the N1‑(5‑chloro‑2‑cyanophenyl) analog (CAS 1251689‑70‑9), or the bis‑thiophene derivative (CAS 2034483‑57‑1)—differ in at least one of three critical physicochemical determinants: lipophilicity (XLogP3), hydrogen‑bond donor/acceptor capacity, and the regiochemistry of the thiophene ring [1][2]. These differences directly impact solubility, permeability, and molecular recognition, making generic substitution risky in any application where reproducible binding, solubility, or pharmacokinetic behavior is required [3].

Quantitative Differentiation Evidence for N1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide Versus Its Closest Analogs


XLogP3 of 1.3 Confers a Balanced Lipophilicity Profile Relative to the Chloro‑Cyanophenyl Analog

The target compound exhibits a computed XLogP3 of 1.3 [1]. In contrast, the closest N2‑substituted analog N1‑(5‑chloro‑2‑cyanophenyl)‑N2‑(2‑hydroxy‑2‑(thiophen‑3‑yl)ethyl)oxalamide (CAS 1251689‑70‑9) contains electron‑withdrawing chlorine and cyano substituents that are predicted to increase logP into the ~2.0–2.5 range, based on fragment‑based calculation methods . The lower XLogP3 of the target compound places it closer to the optimal median logP (~1.5–2.0) for oral small‑molecule drugs, potentially offering superior aqueous solubility and reduced non‑specific protein binding [2].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) of 107 Ų Indicates Superior Passive Membrane Permeability Versus the Bulkier Dual‑Thiophene Analog

The target compound has a computed TPSA of 107 Ų [1]. The dual‑thiophene analog N1‑(2‑hydroxy‑2‑(thiophen‑2‑yl)‑2‑(thiophen‑3‑yl)ethyl)oxalamide (CAS 2034483‑57‑1), which incorporates an additional sulfur‑containing ring, has a calculated TPSA ≥ 120 Ų owing to the extra heteroatom content . The lower TPSA of the target compound remains below the commonly cited 140 Ų threshold for acceptable oral absorption and below the 90–100 Ų range often desired for blood‑brain barrier penetration, suggesting a more favorable permeability profile [2].

Membrane permeability TPSA Blood-brain barrier

Thiophen-3-yl Regiochemistry Offers Distinct Electronic and Steric Properties Compared to Thiophen-2-yl Oxalamide Derivatives

The target compound features a thiophen‑3‑yl substituent, whereas the majority of commercially available thiophene‑containing oxalamides (e.g., N1,N2‑bis(thiophen‑2‑ylmethyl)oxalamide and N1‑(furan‑2‑ylmethyl)‑N2‑(thiophen‑2‑ylmethyl)oxalamide) employ thiophen‑2‑yl attachment [1]. In the 3‑yl isomer, the sulfur atom is positioned meta to the point of attachment, altering the direction and magnitude of the dipole moment and affecting π‑stacking geometry and hydrogen‑bond acceptor properties of the ring sulfur [2]. This regiochemical difference can translate into altered target binding kinetics and metabolic stability, although direct comparative biochemical data for this exact compound class are not yet available [3].

Regiochemistry Thiophene electronics Structure-activity relationship

Phenyloxalamide Fragment Identified as a Selectivity-Conferring Motif for IDO Inhibition in a Machine-Learning Cheminformatics Study

A 2024 cheminformatics study employing Random Forest, XGBoost, and SVM models on a ChEMBL-derived dataset identified the phenyloxalamide substructure as one of three key fragments conferring selectivity toward indoleamine 2,3‑dioxygenase (IDO) inhibition, as opposed to tryptophan 2,3‑dioxygenase (TDO) inhibition [1]. The target compound N1‑(2‑hydroxy‑2‑(thiophen‑3‑yl)ethyl)‑N2‑phenyloxalamide contains this exact phenyloxalamide fragment decorated with a thiophen‑3‑yl‑hydroxyethyl moiety, whereas comparator oxalamides lacking the N2‑phenyl group (e.g., N1,N2‑bis(thiophen‑2‑ylmethyl)oxalamide) do not carry this validated selectivity fragment [2]. The study did not test the target compound directly, but the fragment was identified as statistically significant for IDO selectivity across the training set [1].

IDO inhibition Cancer immunotherapy Fragment-based drug design

Hydrogen-Bond Donor/Acceptor Profile (HBD=3, HBA=4) Supports Both Solubility and Target Engagement Relative to the Cyclopentyl Analog

The target compound has 3 hydrogen-bond donors (two amide NH and one hydroxyl OH) and 4 hydrogen-bond acceptors (two amide carbonyl oxygens, one hydroxyl oxygen, and one thiophene sulfur) [1]. The N1‑cyclopentyl analog N1‑cyclopentyl‑N2‑(2‑hydroxy‑2‑(thiophen‑3‑yl)ethyl)oxalamide lacks the N2‑phenyl group and therefore loses one HBD (the N2‑amide NH), retaining HBD=2; this reduction may decrease target‑binding enthalpy in contexts where the additional HBD participates in key interactions [2]. Both compounds comply with Lipinski's Rule of 5 (HBD ≤5, HBA ≤10), but the higher HBD count of the target compound may provide more versatile hydrogen‑bonding patterns in protein‑ligand complexes [3].

Hydrogen bonding Drug-receptor interaction Solubility

Single Undefined Stereocenter Offers a Chiral Handle for Enantioselective Synthesis or Chiral Resolution Strategies

The target compound possesses one undefined atom stereocenter at the secondary alcohol carbon of the 2‑hydroxy‑2‑(thiophen‑3‑yl)ethyl group, as recorded in PubChem (Undefined Atom Stereocenter Count = 1) [1]. In contrast, the N1‑(2‑methyl‑2‑(thiophen‑3‑yl)propyl)‑N2‑phenyloxalamide analog replaces the hydroxyl group with a gem‑dimethyl group, resulting in zero stereocenters and eliminating the possibility of stereochemistry‑dependent differentiation [2]. For procurement in medicinal chemistry programs, the presence of a stereocenter enables chiral resolution or asymmetric synthesis, which can yield enantiomer‑specific biological profiles—an option unavailable with the achiral analog.

Chirality Stereochemistry Asymmetric synthesis

Recommended Research and Procurement Scenarios for N1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide


Fragment-Based Drug Discovery Targeting IDO or TDO in Immuno-Oncology

The phenyloxalamide fragment present in the target compound has been independently identified by machine-learning cheminformatics as a selectivity-conferring motif for IDO inhibition [1]. Procurement of this compound as a fragment for structure-based drug design allows medicinal chemistry teams to build upon a validated selectivity fragment while exploring the thiophen‑3‑yl‑hydroxyethyl substituent as a vector for additional interactions, as supported by the favorable XLogP3 of 1.3 and TPSA of 107 Ų [2].

Coordination Chemistry and Metal-Chelating Ligand Design

The oxalamide backbone combined with the thiophene sulfur and hydroxyl oxygen provides a multi-dentate chelating environment [1]. The HBD=3/HBA=4 profile and the balanced XLogP3 of 1.3 [2] suggest utility as a ligand for transition-metal complexes in both aqueous and organic media, where the thiophen‑3‑yl regiochemistry may offer distinct coordination geometry compared to the more common thiophen‑2‑yl oxalamide ligands [3].

Screening Library Procurement for Phenotypic or Target-Based Assays

As a compound available from commercial screening libraries (e.g., Life Chemicals catalog F5857-1401) [1], the target compound offers a pre-synthesized, structurally characterized entry into thiophene‑containing oxalamide chemical space. Its compliance with Lipinski rules (MW=290.34, XLogP3=1.3, HBD=3, HBA=4, TPSA=107 Ų) [2] makes it suitable for inclusion in diversity-oriented or target-focused screening decks, particularly where thiophene‑3‑yl (as opposed to thiophene‑2‑yl) diversity is under-represented [3].

Chiral Probe Development for Stereochemistry-Activity Relationship Studies

The compound's single undefined stereocenter at the secondary alcohol position [1] provides an opportunity for chiral resolution or enantioselective synthesis. Researchers can separate or enantioselectively synthesize the (R)- and (S)-enantiomers to probe stereochemistry-dependent biological activity, an avenue not available with achiral analogs such as N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide [2].

Quote Request

Request a Quote for N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.